(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
Description
(3S)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a chiral center at the C3 position and a substituted pyrazole ring.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
ZETOVOLYLCXLND-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=NN(C=C1[C@H](CC(=O)O)N)C |
Canonical SMILES |
CC1=NN(C=C1C(CC(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, often involving halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogenated compounds, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The pyrazole ring may also participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid with analogous compounds, focusing on structural variations, synthetic pathways, and functional properties.
Structural Analogues and Substitution Effects
Key Observations :
- Aromaticity vs. Hydrogen Bonding: Pyrimidine-based analogs (e.g., 3-(2-amino-4,6-dimethylpyrimidin-5-yl)propanoic acid) offer additional hydrogen-bonding sites (NH₂ groups) but lack the pyrazole’s π-π stacking versatility .
- Functional Group Impact: Thiazolidinone-containing derivatives (e.g., compound 13c in ) exhibit enhanced electrophilicity due to the thioxo group, unlike the target compound’s simpler carboxylic acid functionality.
Hydrogen-Bonding and Crystallography
The target compound’s amino and carboxylic acid groups enable robust hydrogen-bonding networks, as observed in pyrazole-amino acid crystals . However, the 1,3-dimethyl substituents may disrupt intermolecular interactions compared to unsubstituted pyrazoles, as methyl groups reduce accessibility to H-bond acceptors. This contrasts with pyrimidine-based analogs, where NH₂ groups enhance crystal packing efficiency .
Physicochemical Properties
- Solubility: The carboxylic acid group improves aqueous solubility relative to esters (e.g., ethyl cyanoacetate derivatives in ).
- Lipophilicity : The 1,3-dimethylpyrazole moiety increases logP compared to polar substituents (e.g., methoxy groups in ), suggesting better membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
